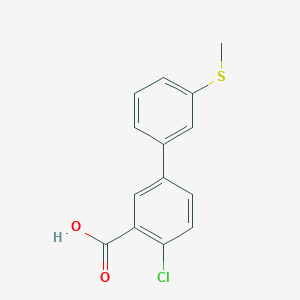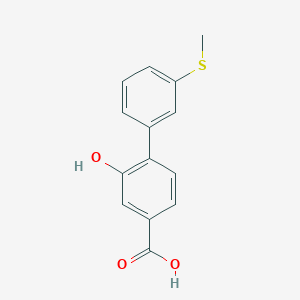
2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methylthiophenyl)benzoic acid (2C5MTPB) is an organic compound from the class of benzene derivatives that has been used in various scientific and laboratory experiments. It has been studied for its potential applications in drug synthesis, as a corrosion inhibitor, and as a reagent for synthesizing other organic compounds.
Mécanisme D'action
2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95% is an organic compound that has been studied for its potential applications in drug synthesis. It is believed to act as a catalyst in the synthesis of various pharmaceuticals and other compounds. Specifically, it is believed to act as a nucleophile, a molecule that can donate electrons to form a new bond with another molecule. It is believed that this reaction is facilitated by the presence of a base such as potassium carbonate or sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95% have not been extensively studied. However, some studies have suggested that it may have antifungal and antibacterial properties. Additionally, it has been suggested that 2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95% may act as a corrosion inhibitor, which could be useful in preventing corrosion in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it yields a 95% pure product. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, it does have some limitations. For example, it is not very soluble in water, and it is not very stable in the presence of light or oxygen.
Orientations Futures
There are several potential future directions for research involving 2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95%. These include further studies into its potential applications in drug synthesis, as a corrosion inhibitor, and as a reagent for synthesizing other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to new applications. Finally, studies into its solubility and stability could lead to new ways of using it in laboratory experiments.
Méthodes De Synthèse
2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95% can be synthesized by reacting 2-chlorobenzoic acid with 3-methylthiophenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction usually takes place at a temperature of around 200°C and typically yields a 95% pure product.
Applications De Recherche Scientifique
2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95% has been used in various scientific and laboratory experiments. It has been studied for its potential applications in drug synthesis, as a corrosion inhibitor, and as a reagent for synthesizing other organic compounds. It has also been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents. Additionally, 2-Chloro-5-(3-methylthiophenyl)benzoic acid, 95% has been used in the synthesis of various polymers and other materials.
Propriétés
IUPAC Name |
2-chloro-5-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQLXABCHAJXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














